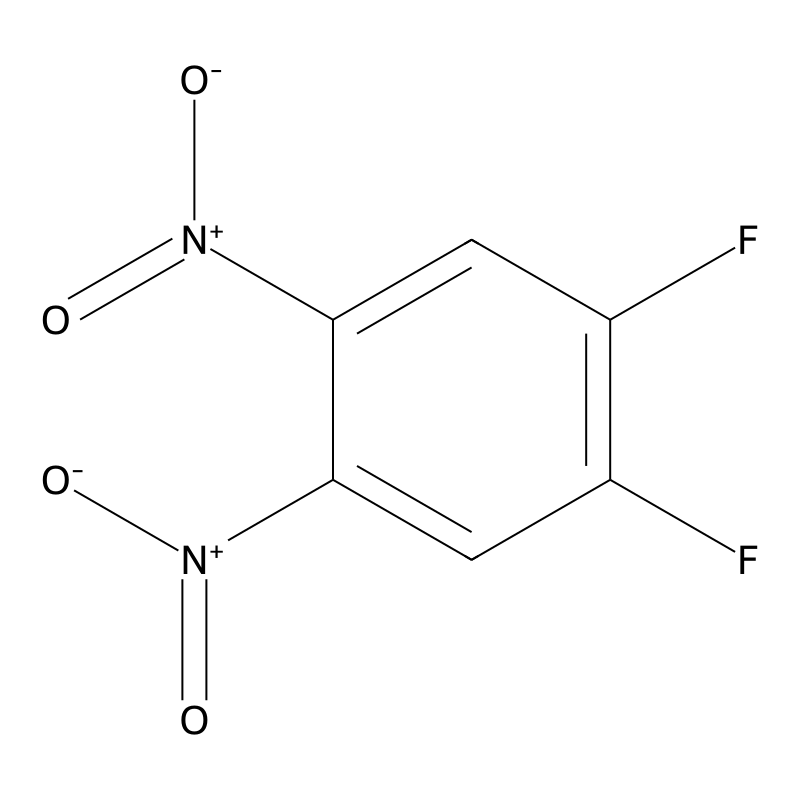

1,2-Difluoro-4,5-dinitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently, there is limited information publicly available regarding the specific scientific research applications of 1,2-Difluoro-4,5-dinitrobenzene. Scientific databases like PubChem [] and scholarly articles haven't shown widespread use of this compound in research.

- Organic synthesis: The presence of nitro groups (-NO2) suggests it might be a candidate as a starting material for the synthesis of other aromatic compounds with similar functionalities. Nitro groups can be readily replaced or modified through various reactions to introduce new functionalities.

- Fluorine chemistry: The difluoro (-F) moieties might be of interest for studies on fluorine chemistry. Fluorine is a valuable element in medicinal chemistry due to its unique properties affecting the reactivity and metabolism of drugs.

1,2-Difluoro-4,5-dinitrobenzene is an aromatic compound characterized by two nitro groups and two fluorine substituents on a benzene ring. Its molecular formula is CHFNO, and it has a molecular weight of approximately 192.09 g/mol. This compound is notable for its potential applications in energetic materials due to its unique structural properties, which influence its reactivity and stability.

The synthesis of 1,2-difluoro-4,5-dinitrobenzene can be achieved through various methods:

- Direct Fluorination: This method involves the fluorination of 4,5-dinitro-1,2-dichlorobenzene using fluorinating agents.

- Nitration: Starting from 1,2-difluorobenzene, nitration can be performed using a mixture of nitric and sulfuric acids to introduce nitro groups at the desired positions .

These methods allow for the controlled introduction of functional groups while maintaining the integrity of the aromatic system.

1,2-Difluoro-4,5-dinitrobenzene has potential applications in several fields:

- Energetic Materials: Its properties make it suitable for use in explosives and propellants due to its high energy content and stability.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

- Research: The compound is utilized in studies exploring the effects of fluorinated compounds on chemical reactivity and stability.

Interaction studies involving 1,2-difluoro-4,5-dinitrobenzene focus on its behavior in various environments. For instance:

- Thermal Stability: Research indicates that this compound exhibits significant thermal stability under certain conditions, making it a candidate for applications requiring high-temperature resistance .

- Solvent Effects: The solubility and reactivity can vary significantly depending on the solvent used during reactions. This aspect is crucial for optimizing synthetic pathways and understanding its behavior in different chemical environments.

Several compounds share structural characteristics with 1,2-difluoro-4,5-dinitrobenzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Difluoro-2-nitrobenzene | One nitro group at position 2 | Different reactivity patterns due to position |

| 1,5-Difluoro-2,4-dinitrobenzene | Nitro groups at positions 2 and 4 | Varying stability and energetic properties |

| 1,3-Dichloro-4-nitrobenzene | Chlorine instead of fluorine | Generally lower energy density compared to fluorinated variants |

The unique arrangement of fluorine and nitro groups in 1,2-difluoro-4,5-dinitrobenzene contributes to distinct physical and chemical properties that differentiate it from similar compounds.

1,2-Difluoro-4,5-dinitrobenzene belongs to the nitroaromatic class, characterized by the presence of nitro (-NO₂) groups. Its systematic IUPAC name reflects the positions of substituents on the benzene ring:

- Molecular formula: C₆H₂F₂N₂O₄

- Molecular weight: 204.09 g/mol

- SMILES notation:

O=[N+](C1=C([N+]([O-])=O)C=C(F)C(F)=C1)[O-]

| Property | Value |

|---|---|

| CAS Number | 85686-97-1 |

| EC Number | 861-445-1 |

| MDL Number | MFCD00185597 |

| SMILES | O=N+[O-] |

Comparison with Analogues

The compound is structurally related to other halogenated dinitrobenzenes, such as 1,2-dichloro-4,5-dinitrobenzene (Parazol, CAS 6306-39-4) and 1-fluoro-2,4-dinitrobenzene.

| Compound | CAS Number | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 1,2-Difluoro-4,5-dinitrobenzene | 85686-97-1 | 204.09 g/mol | F at 1,2; NO₂ at 4,5 |

| 1,2-Dichloro-4,5-dinitrobenzene (Parazol) | 6306-39-4 | 236.99 g/mol | Cl at 1,2; NO₂ at 4,5 |

| 1-Fluoro-2,4-dinitrobenzene | 573-55-7 | 186.10 g/mol | F at 1; NO₂ at 2,4 |

Discovery and First Synthesis

The first reported synthesis of 1,2-difluoro-4,5-dinitrobenzene involved the nitration of 3,4-difluoronitrobenzene using a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at elevated temperatures. This method, described in patents and synthetic protocols, achieves yields of ~70% under optimized conditions.

Reaction Scheme:

3,4-Difluoronitrobenzene + HNO₃/H₂SO₄ → 1,2-Difluoro-4,5-dinitrobenzene (70.1% yield)

Position in Halogenated Nitroaromatic Chemistry

The compound occupies a distinct niche in halogenated nitroaromatic chemistry due to the synergistic effects of fluorine and nitro groups. The electron-withdrawing nature of both substituents enhances the electrophilicity of the aromatic ring, enabling efficient NAS reactions at the fluorine positions. This reactivity profile makes it a versatile precursor for synthesizing substituted nitrobenzenes, which find applications in dyes, explosives, and pharmaceutical intermediates.

Synthesis and Production Methods

Nitration of 3,4-Difluoronitrobenzene

The primary synthetic route involves nitration of 3,4-difluoronitrobenzene under acidic conditions:

| Reagents/Conditions | Yield | Source |

|---|---|---|

| HNO₃ (98%), H₂SO₄ (98%) | 70.1% | |

| Temperature: 90°C, 1.5 h |

Procedure:

- Nitration Mixture: 3,4-Difluoronitrobenzene is dissolved in concentrated sulfuric acid, followed by slow addition of fuming nitric acid.

- Heating: The mixture is heated to 90°C for 1.5 hours.

- Workup: The reaction is quenched with ice water, and the precipitate is filtered, washed, and dried.

Alternative Methods

While less commonly reported, other approaches include:

- Direct Nitration of 1,2-Difluorobenzene: Requires harsher conditions due to the electron-deficient nature of the starting material.

- Halogen Exchange Reactions: Substitution of chlorine or bromine atoms in analogous dinitrobenzenes with fluorine, though this is less efficient.

Physical and Chemical Properties

Structural and Spectral Characteristics

- Crystal Structure: Planar benzene ring with fluorine atoms at adjacent positions and nitro groups in the para configuration.

- UV-Vis Spectroscopy: Absorption maxima in ethanol: ~390 nm (log ε 3.7).

- Infrared (IR) Spectroscopy: Strong nitro group absorptions at ~1600 cm⁻¹ and ~1530 cm⁻¹.

Reactivity and Stability

Reactivity and Applications

Nucleophilic Aromatic Substitution (NAS)

The fluorine atoms in 1,2-difluoro-4,5-dinitrobenzene are highly susceptible to NAS reactions, enabling the synthesis of diverse derivatives:

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| Dimethylamine | 2-(Dimethylamino)-4,5-dinitrofluorobenzene | 24% | DMF, KOH, RT |

| Diethylamine | 2-(Diethylamino)-4,5-dinitrofluorobenzene | 44% | DMF, Et₃N, 120°C |

Mechanistic Insight:

The electron-deficient ring facilitates attack by nucleophiles at the fluorine positions, forming Meisenheimer complexes as intermediates. Steric hindrance limits substitution at the second fluorine atom unless harsh conditions (e.g., elevated temperatures) are employed.

Applications in Organic Synthesis

- Functionalized Aromatic Intermediates: Used to synthesize heterocycles (e.g., nitroheteroacenes) via iterative substitution.

- Dye and Explosive Precursors: Nitroaromatic derivatives are intermediates in synthesizing high-performance dyes and energetic materials.

Comparative Analysis with Analogues

Electronic and Steric Effects

The choice of halogen significantly influences reactivity:

| Halogen | Electron-Withdrawing Effect | NAS Reactivity |

|---|---|---|

| Fluorine | High (due to electronegativity) | Moderate-High |

| Chlorine | Moderate | Moderate |

| Bromine | Low | Low |

Key Observations:

- 1-Fluoro-2,4-dinitrobenzene exhibits higher mutagenicity than chloro/bromo analogues due to enhanced electrophilicity.

- 1,2-Dichloro-4,5-dinitrobenzene (Parazol) is less reactive in NAS but more stable thermally.

Synthetic Utility

| Compound | Preferred Reaction Pathway | Limitation |

|---|---|---|

| 1,2-Difluoro-4,5-dinitrobenzene | NAS at fluorine positions | Steric hindrance limits mono-substitution |

| 1-Fluoro-2,4-dinitrobenzene | Direct electrophilic attack | Lower yield in substitution |

Recent Research and Developments

Advanced Synthetic Applications

Recent studies focus on optimizing NAS conditions:

- Polar Aprotic Solvents: DMF or DMSO enhance reaction rates by stabilizing intermediates.

- Catalytic Methods: Base-promoted reactions (e.g., KOH or Et₃N) improve yields for bulkier nucleophiles.

Environmental and Analytical Studies

- Detection in Textiles: Halogenated dinitrobenzenes, including fluorinated derivatives, are identified in recycled polyester garments, raising concerns about environmental persistence.

1,2-Difluoro-4,5-dinitrobenzene represents a substituted benzene derivative with a molecular formula of C₆H₂F₂N₂O₄ and molecular weight of 204.09 g/mol [1] [2]. The compound features a benzene ring bearing two fluorine atoms at the 1,2-positions and two nitro groups at the 4,5-positions, creating a symmetrically substituted aromatic system [3]. The molecule exhibits the characteristic planar aromatic structure, though computational studies suggest slight deviations from perfect planarity due to steric interactions between the substituents [3].

The structural configuration places the electronegative fluorine atoms adjacent to each other on the benzene ring, while the nitro groups occupy positions that are ortho to the fluorine substituents [1]. This arrangement creates significant electronic effects, with both the fluorine atoms and nitro groups acting as electron-withdrawing substituents that substantially influence the electron density distribution across the aromatic ring [3].

The compound is registered under CAS number 85686-97-1 and has been assigned the IUPAC name 1,2-difluoro-4,5-dinitrobenzene [1]. The SMILES notation for the structure is [O-]N+c1cc(F)c(F)cc1N+=O, while the InChI key is XOAAAPHKZDETSB-UHFFFAOYSA-N [1] [2].

Crystallographic Analysis

While comprehensive single-crystal X-ray diffraction data for 1,2-difluoro-4,5-dinitrobenzene are limited in the available literature, related dinitrobenzene compounds provide insight into the expected crystallographic behavior. Studies of similar dinitrobenzene derivatives indicate that nitro groups typically exhibit slight deviations from the aromatic plane, with twist angles commonly ranging from 10-15 degrees [4].

The compound has been investigated for recrystallization procedures, where it was observed that recrystallized material forms transparent, regular square-shaped crystals with uniform size distribution and improved crystal density compared to crude material [5]. The recrystallization process produces crystals with significantly reduced internal defects and enhanced morphological regularity [5].

Based on related difluoronitrobenzene compounds, the crystal structure likely belongs to a common space group for substituted benzenes, with intermolecular interactions dominated by van der Waals forces and possible weak hydrogen bonding interactions involving the nitro oxygen atoms [6] [7]. The presence of both fluorine and nitro substituents influences the crystal packing through dipole-dipole interactions and the formation of weak intermolecular contacts [5].

Physical Constants

Melting Point and Thermal Behavior

1,2-Difluoro-4,5-dinitrobenzene exhibits a melting point of 85°C [8]. This relatively moderate melting point is characteristic of substituted aromatic compounds with multiple electron-withdrawing groups. The thermal behavior of the compound indicates stability under normal storage conditions, though extended exposure to elevated temperatures should be avoided due to the presence of nitro groups [9].

Thermodynamic studies on related difluoronitrobenzene isomers provide insight into the thermal properties of this class of compounds. The standard molar enthalpies of formation for similar difluoronitrobenzene compounds range from -288 to -302 kJ·mol⁻¹ in the gas phase [6] [7]. These values indicate substantial thermodynamic stability arising from the aromatic stabilization and the electron-withdrawing effects of the substituents.

Solubility Parameters

The compound demonstrates varying solubility characteristics depending on the solvent system employed. In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, 1,2-difluoro-4,5-dinitrobenzene shows enhanced solubility due to favorable interactions with the solvent molecules [10]. The compound's solubility characteristics are exploited in recrystallization procedures, where selective dissolution in good solvents followed by controlled precipitation yields high-quality crystals [5].

The log P value (octanol/water partition coefficient) is reported as 1.25 [11], indicating moderate lipophilicity. This relatively low log P value suggests that while the compound has some hydrophobic character due to the aromatic ring, the presence of multiple polar substituents (fluorine and nitro groups) significantly influences its partitioning behavior.

Molecular Weight and Density

The exact molecular weight of 1,2-difluoro-4,5-dinitrobenzene is 204.09 g/mol, with a monoisotopic mass of 203.998263 amu [2]. The predicted density is 1.7±0.1 g/cm³ [11], which is significantly higher than typical aromatic compounds due to the presence of heavy atoms (nitrogen and oxygen) in the nitro groups and the compact molecular structure.

The molar volume calculations based on the density data indicate a value of approximately 120 mL/mol, which is consistent with the molecular dimensions and packing efficiency expected for this type of substituted aromatic compound [11]. The relatively high density reflects the efficient packing of molecules in the solid state, facilitated by intermolecular interactions between the polar substituents.

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of 1,2-difluoro-4,5-dinitrobenzene reveals characteristic absorption maxima that reflect the electronic transitions within the aromatic system. In ethanol solvent, the compound exhibits a prominent absorption maximum at 389 nm (log ε 3.9) and another significant peak at 210 nm (log ε 3.6) [12].

The absorption at 389 nm corresponds to an n→π* transition involving the nitro groups, while the higher energy absorption at 210 nm is attributed to π→π* transitions within the conjugated aromatic system [12]. The relatively high extinction coefficients indicate strong electronic transitions, which is typical for aromatic compounds bearing electron-withdrawing substituents that enhance the conjugation and electronic delocalization.

Infrared Spectroscopic Profile

The infrared spectrum of 1,2-difluoro-4,5-dinitrobenzene displays characteristic absorption bands that confirm the presence of the functional groups and provide structural information. Key absorption frequencies include peaks at 2957 cm⁻¹ (weak), 1609 cm⁻¹ (medium), 1507 cm⁻¹ (very strong), 1367 cm⁻¹ (strong), 1309 cm⁻¹ (very strong), 1259 cm⁻¹ (strong), and 1136 cm⁻¹ (strong) [12].

The very strong absorptions at 1507 and 1309 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro groups, respectively [12] [13]. These frequencies are consistent with aromatic nitro compounds and confirm the presence of the electron-withdrawing nitro substituents. The medium intensity peak at 1609 cm⁻¹ corresponds to aromatic carbon-carbon stretching vibrations, while the absorption at 1259 cm⁻¹ is attributed to carbon-fluorine stretching modes [12].

Nuclear Magnetic Resonance Spectroscopic Features

Nuclear magnetic resonance spectroscopic analysis of 1,2-difluoro-4,5-dinitrobenzene provides detailed information about the molecular structure and substitution pattern. The ¹H NMR spectrum exhibits aromatic proton signals that are significantly deshielded due to the electron-withdrawing effects of both the fluorine and nitro substituents.

In ¹³C NMR spectroscopy, the aromatic carbon atoms display chemical shifts that reflect the electronic influence of the substituents. The carbons bearing the fluorine atoms exhibit characteristic coupling patterns due to the ¹⁹F-¹³C scalar coupling, while the carbons adjacent to the nitro groups show significant downfield shifts consistent with the electron-withdrawing nature of these substituents [12] [14].

The ¹⁹F NMR spectrum would be expected to show a single resonance due to the equivalent fluorine atoms, though fine structure arising from coupling to the aromatic protons may be observed depending on the resolution and experimental conditions employed.

Mass Spectrometric Analysis

Mass spectrometric analysis of 1,2-difluoro-4,5-dinitrobenzene reveals a molecular ion peak at m/z 204, consistent with the calculated molecular weight [12]. High-resolution mass spectrometry provides accurate mass determination, with the exact mass being 203.998263 amu [2].

The fragmentation pattern in electron impact mass spectrometry typically involves initial loss of NO₂ groups, which is characteristic of aromatic nitro compounds. Sequential loss of the nitro substituents leads to fragment ions at lower mass-to-charge ratios. The presence of fluorine atoms influences the fragmentation pathways and contributes to the stability of certain fragment ions through electronic effects [12].